2,4-Dibromo-6-methylpyridin-3-amine
Overview
Description
2,4-Dibromo-6-methylpyridin-3-amine is a chemical compound with the molecular formula C₆H₆Br₂N₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
2,4-Dibromo-6-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with specific electronic properties.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of Action
It’s known that pyridine derivatives can act as ligands, binding to their targets and modulating their activity . The presence of the bromine and amine groups may influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Pyridine derivatives can participate in various biochemical processes, potentially affecting multiple pathways depending on their specific targets .
Result of Action
Pyridine derivatives have been associated with various biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-6-methylpyridin-3-amine . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-6-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can bind to proteins such as albumin, affecting their function and stability. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, this compound can affect cell signaling pathways by modulating the activity of kinases and phosphatases. For example, this compound can inhibit the activity of protein kinase C, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors and influencing their binding to DNA. The effects of this compound on cellular metabolism include changes in the levels of key metabolites and alterations in metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of cytochrome P450 by binding to its heme group, preventing the enzyme from metabolizing its substrates. Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression. These interactions can result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. The degradation of this compound can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can be metabolized to form various byproducts, which can further participate in biochemical reactions. The metabolism of this compound can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADPH, which are essential for enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, this compound can interact with membrane transporters, influencing its uptake and distribution within cells. The localization and accumulation of this compound can affect its biological activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylpyridin-3-amine typically involves the bromination of 6-methylpyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like water or alcohol.
Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 2,4-Dibromo-6-methylpyridin-3-ylamine
- 3-Amino-2,4-dibromo-6-picoline
Uniqueness
2,4-Dibromo-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. Its dual bromine substitution allows for versatile functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-dibromo-6-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEYPRZZXMHRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435407 | |
Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-26-6 | |
Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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